Welcome to the BenchChem Online Store!
molecular formula C15H15BrN2O2 B8431886 Ethyl 1-(4-bromophenyl)-5-cyclopropyl-pyrazole-4-carboxylate

Ethyl 1-(4-bromophenyl)-5-cyclopropyl-pyrazole-4-carboxylate

Cat. No. B8431886
M. Wt: 335.20 g/mol
InChI Key: FIPHSFJJQGHYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07816391B2

Procedure details

Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate (Intermediate#32) (316 mg, 1.5 mmol) was dissolved in ethanol (5 mL). 4-bromophenylhydrazine hydrochloride (335 mg, 1.5 mmol) and DIPEA (264 μL, 1.5 mmol) were added and the mixture was heated to reflux for 2 h. The reaction mixture was cooled to ambient and evaporated under reduced pressure. The residue was dissolved in DCM (10 mL) washed with water and poured through a phase separating tube. The product was recovered from the filtrate by flash column chromatography (SiO2, elution gradient 0-25% EtOAc in isohexane). Pure fractions were combined and evaporated to give ethyl 1-(4-bromophenyl)-5-cyclopropyl-pyrazole-4-carboxylate as an oil that crystallised on standing. (343 mg, 87%)
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step Two
Name
Quantity
264 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:10]([CH:12]1[CH2:14][CH2:13]1)=O)=[CH:6][N:7](C)C)[CH3:2].Cl.[Br:17][C:18]1[CH:23]=[CH:22][C:21]([NH:24]N)=[CH:20][CH:19]=1.CCN(C(C)C)C(C)C>C(O)C>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([N:24]2[C:10]([CH:12]3[CH2:14][CH2:13]3)=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH:6]=[N:7]2)=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
316 mg
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(=O)C1CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
335 mg
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
264 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient and
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (10 mL)
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
poured through a phase
CUSTOM
Type
CUSTOM
Details
separating tube
CUSTOM
Type
CUSTOM
Details
The product was recovered from the filtrate by flash column chromatography (SiO2, elution gradient 0-25% EtOAc in isohexane)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=CC(=C1C1CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.